molecular formula C17H21ClN2O2 B11159226 (3-Chlorophenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

(3-Chlorophenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

Cat. No.: B11159226
M. Wt: 320.8 g/mol
InChI Key: QMNJKBHVMKUIHU-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine-1-carbonyl group: This step involves the acylation of the piperidine ring with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-chlorobenzoyl group: The final step involves the acylation of the nitrogen atom of the piperidine ring with 3-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-BROMOBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE: Similar structure with a bromine atom instead of chlorine.

    1-(3-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE: Similar structure with a fluorine atom instead of chlorine.

    1-(3-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(3-CHLOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is unique due to the presence of the 3-chlorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

[1-(3-chlorobenzoyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H21ClN2O2/c18-15-5-3-4-14(12-15)17(22)20-10-6-13(7-11-20)16(21)19-8-1-2-9-19/h3-5,12-13H,1-2,6-11H2

InChI Key

QMNJKBHVMKUIHU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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